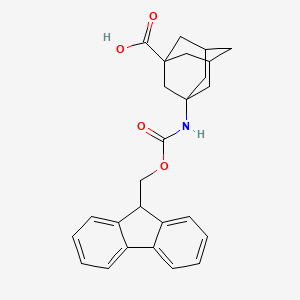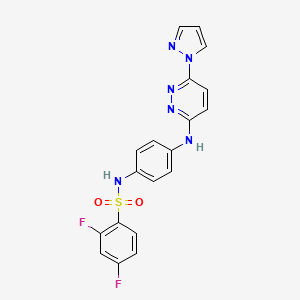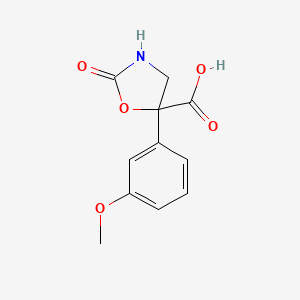![molecular formula C18H15N3O4 B2467859 N-(4-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide CAS No. 879054-59-8](/img/structure/B2467859.png)
N-(4-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a chemical compound with potential applications in scientific research. It is a pyridazine derivative that has been synthesized using various methods, and has been found to exhibit interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
A study by Gupta and Wagh (2006) discusses the synthesis of similar compounds, including N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides, which were screened for antifungal activity against several fungal species. Some compounds in this series exhibited appreciable antifungal activity, suggesting potential applications in combating fungal infections (Gupta & Wagh, 2006).
Interaction with DNA
Laughton et al. (1995) studied a compound structurally similar to N-(4-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide, namely 2,5-Bis(4-guanylphenyl)furan, and its interaction with DNA. This research highlights the potential of such compounds in binding to DNA, with implications for designing drugs targeting DNA or RNA (Laughton et al., 1995).
Antiexudative Activity
Chalenko et al. (2019) synthesized derivatives of 1,2,4-triazol, including compounds similar to this compound. These compounds were found to have antiexudative properties, suggesting their potential use in reducing inflammation and related symptoms (Chalenko et al., 2019).
Antimicrobial Properties
Aly, Saleh, and Elhady (2011) investigated the synthesis of new heterocyclic compounds, including acetamides like the compound , for potential antimicrobial applications. This suggests the possibility of using such compounds in the treatment or prevention of microbial infections (Aly, Saleh, & Elhady, 2011).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12(22)13-4-6-14(7-5-13)19-17(23)11-21-18(24)9-8-15(20-21)16-3-2-10-25-16/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYNBYCRFJPVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)
![N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine](/img/structure/B2467778.png)
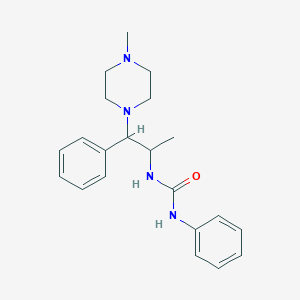
![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)
![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)
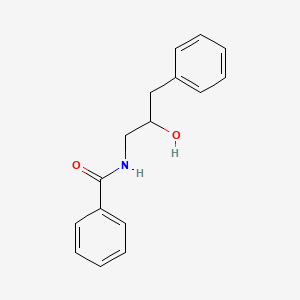
![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)
![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)


